N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide
Description
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide is a synthetic organic compound that features a naphthalene ring system substituted with a methyl group and linked to a piperidine ring via a methylene bridge
Properties
IUPAC Name |
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20(23)21-17-10-12-22(13-11-17)14-19-15(2)8-9-16-6-4-5-7-18(16)19/h4-9,17H,3,10-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBMBQRWFCFOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes a Friedel-Crafts alkylation to introduce a methylene bridge, forming 2-methylnaphthalen-1-ylmethyl chloride.
Piperidine Derivative Preparation: Piperidine is then reacted with the naphthalene derivative in the presence of a base such as sodium hydride to form N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]amine.
Amidation Reaction: The final step involves the reaction of the amine with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propylamine.
Substitution: Halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions in biological systems.
Materials Science: Explored for its properties in the development of organic electronic materials and sensors.
Chemical Biology: Utilized in the synthesis of bioactive molecules for studying cellular processes.
Mechanism of Action
The mechanism by which N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The naphthalene ring system allows for π-π interactions with aromatic amino acids in the binding site, while the piperidine ring provides additional binding affinity through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of a naphthalene ring system with a piperidine ring and a propanamide group. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
